molecular formula C3H9NaO6SSi B12739827 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt CAS No. 70942-25-5

1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt

Cat. No.: B12739827
CAS No.: 70942-25-5
M. Wt: 224.24 g/mol
InChI Key: DRMWCVOIZCFPJT-UHFFFAOYSA-M
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Description

1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt (hereafter referred to as TPS-Na) is a functionalized organosilicon compound with a sulfonic acid group and a trihydroxysilyl moiety. Its structure enables dual functionality:

  • Silanol reactivity: The trihydroxysilyl group (-Si(OH)₃) allows covalent bonding to silica-based supports (e.g., mesoporous SBA-15), making it a critical agent for surface modification .
  • Acidic and redox properties: The sulfonic acid group (-SO₃H) provides Brønsted acidity, while its sodium salt form enhances solubility and ionic interactions.

Applications:
TPS-Na is primarily used in catalysis, where it modifies vanadium-loaded SBA-15 catalysts. It oxidizes V⁴⁺ to V⁵⁺, reduces Lewis acid sites (LAS), and partially removes vanadium species, enhancing catalytic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt typically involves the reaction of 3-(chloromethyl)propanesulfonic acid with triphenylsilanol under basic conditions . The reaction proceeds as follows:

    Reactants: 3-(chloromethyl)propanesulfonic acid and triphenylsilanol.

    Conditions: Basic conditions, typically using a base such as sodium hydroxide.

    Procedure: The reactants are mixed and heated under reflux, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinate or sulfoxide derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfinate derivatives, and various functionalized organosilicon compounds.

Scientific Research Applications

1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt exerts its effects involves the interaction of its sulfonic acid group with various molecular targets. The compound can act as a catalyst by providing acidic sites that facilitate chemical reactions. Additionally, its organosilicon structure allows it to interact with other silicon-based materials, enhancing their properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key sulfonic acid derivatives are compared below:

Compound Name CAS Functional Groups Key Properties
TPS-Na N/A -SO₃Na, -Si(OH)₃ Silanol anchoring, redox activity, Brønsted acidity
3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt 18173-90-5 -SO₃Na, -Si(CH₃)₃ NMR internal standard; inert trimethylsilyl group limits reactivity
Sodium 3-chloro-2-hydroxypropanesulfonate 126-83-0 -SO₃Na, -Cl, -OH Chlorine substituent increases electrophilicity; used in detergents
3-Allyloxy-2-hydroxypropanesulfonic acid sodium salt 52556-42-0 -SO₃Na, -OCH₂CH=CH₂, -OH Allyloxy group enables polymerization; potential health risks

Catalytic and Material Modification Roles

TPS-Na vs. Niobium-Containing Analogues :

  • TPS-Na reduces LAS in vanadium catalysts by oxidizing V⁴⁺ to V⁵⁺ and partially leaching vanadium (Table 1) .
  • Niobium-modified SBA-15 (e.g., from Trejda et al. ) shows similar LAS reduction but lacks redox activity, relying solely on Brønsted acidity for esterification.

Table 1 : Impact of TPS-Na on SBA-15 Catalyst Properties

Catalyst Surface Area (m²/g) Vanadium Content (wt%) V⁵⁺ Fraction (%)
SBA-15 753 - -
VM/SBA-15 562 1.7 0
TPS/VM/SBA-15 457 1.3 56

Key Research Findings

  • Redox Activity : TPS-Na oxidizes V⁴⁺ to V⁵⁺, increasing V⁵⁺ fraction from 0% to 56% in VM/SBA-15, while reducing LAS intensity by ~40% .
  • Surface Interaction: The trihydroxysilyl group forms stable Si-O-Si bonds with SBA-15, unlike non-siliconated analogues (e.g., allyloxy derivative) .

Biological Activity

1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt (often referred to as TPS) is a compound of increasing interest in various fields, particularly in catalysis and membrane technology. Its unique chemical structure allows for significant interactions at the molecular level, influencing biological and chemical processes. This article explores the biological activity of TPS, focusing on its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TPS is characterized by its sulfonic acid group and trihydroxysilyl moiety, which provides it with both acidic and silicate functionalities. This dual nature enhances its reactivity and interaction with other compounds.

PropertyValue
Molecular FormulaC3H9NaO3S
Molecular Weight138.17 g/mol
pKaApproximately 1.9
SolubilityWater-soluble

Mechanism of Biological Activity

The biological activity of TPS can be attributed to several mechanisms:

  • Catalytic Activity : TPS has been shown to enhance the oxidation states of certain metals (e.g., vanadium) when used as a catalyst support. This oxidation can influence catalytic reactions significantly, such as those involved in hydrocarbon processing .
  • Membrane Interaction : TPS-modified membranes exhibit selective permeability properties, particularly for ammonia over hydrogen and nitrogen. This selectivity is crucial in applications like gas separation technologies .
  • Ion Exchange Properties : The sulfonic acid group in TPS allows it to function as an ion exchange material, facilitating the transfer of protons or other cations in various biological systems.

Case Study 1: Vanadium Catalysts

A study demonstrated that treating vanadium-containing catalysts with TPS resulted in the oxidation of vanadium from +4 to +5 oxidation states. This transformation was linked to enhanced catalytic performance due to the increased number of active sites available for reactions .

  • Findings :
    • The concentration of V5+ increased significantly after treatment.
    • The study utilized techniques such as X-ray photoelectron spectroscopy (XPS) and UV-Vis spectroscopy to analyze changes in oxidation states.

Case Study 2: Membrane Technology

Research into TPS-based membranes revealed their superior affinity for ammonia permeation compared to hydrogen and nitrogen at elevated temperatures (50-300 °C). This property is beneficial for applications in environmental management and industrial gas separation processes .

  • Performance Metrics :
    • Ammonia permeation rates were significantly higher than those for hydrogen and nitrogen.
    • Membranes showed stability under various operational conditions.

Research Findings

Recent investigations have highlighted several key aspects of TPS's biological activity:

  • Catalytic Efficiency : TPS-modified catalysts showed improved selectivity and activity in oxidation reactions compared to unmodified counterparts.
  • Membrane Selectivity : The incorporation of TPS into polymer membranes enhances their selectivity for specific gases, which is critical for efficient separation processes.
  • Biocompatibility : Early studies indicate that TPS may exhibit low toxicity levels, making it a candidate for biomedical applications; however, further research is needed to fully understand its biocompatibility.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt, and how can purity be optimized?

Methodological Answer:

  • Synthesis Protocol : The compound is synthesized by reacting trihydroxysilane derivatives with propanesulfonic acid under controlled acidic or neutral conditions. Key parameters include maintaining a pH of 6–9 to avoid premature hydrolysis of the trihydroxysilyl group .
  • Purity Optimization : Use column chromatography or dialysis (MWCO 1 kDa) to remove unreacted silanol precursors. Confirm purity via FT-IR (peaks at 1050 cm⁻¹ for Si-O-S and 1200 cm⁻¹ for sulfonate groups) and elemental analysis (targeting <1% residual sulfur or silicon impurities) .

Q. How can the structural integrity of this compound be validated in aqueous solutions?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR (400 MHz) with 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS) as an internal reference. Key signals: δ 3.2–3.5 ppm (methylene protons adjacent to sulfonate) and δ 1.5–1.8 ppm (Si-CH₂ groups). Ensure no peak broadening, which indicates hydrolysis .
  • Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius (Rh) over 24 hours. Stability is confirmed if Rh remains <5 nm .

Q. What are the primary applications of this compound in materials science?

Methodological Answer:

  • Surface Functionalization : The trihydroxysilyl group forms covalent bonds with hydroxylated surfaces (e.g., SiO₂, TiO₂), while the sulfonate group enhances hydrophilicity. Applications include modifying mesoporous silica (e.g., MCM-41) for catalytic or adsorption studies .
  • Composite Materials : Acts as a crosslinker in polymer-silica hybrids. Optimize loading at 2–5 wt% to balance mechanical strength and porosity .

Advanced Research Questions

Q. How does the compound’s dual functionality (silanol + sulfonate) influence its interaction with biological membranes?

Methodological Answer:

  • Membrane Permeability Assays : Use fluorescent probes (e.g., calcein-AM) in liposome models. Compare leakage rates with and without the compound (0.1–1 mM). The sulfonate group may increase electrostatic repulsion with phospholipid headgroups, reducing permeability .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers (e.g., DPPC). Key metrics: hydrogen bonding frequency between sulfonate and choline groups, and silanol insertion depth into the hydrophobic core .

Q. What experimental strategies resolve contradictions in reported thermal stability data?

Methodological Answer:

  • Controlled TGA Analysis : Conduct thermogravimetric analysis under N₂ (heating rate: 5°C/min). Discrepancies arise from residual water; pre-dry samples at 80°C for 12 hours. Expected degradation onset: 220°C (sulfonate decomposition) and 300°C (Si-O bond cleavage) .
  • In Situ FT-IR : Monitor real-time degradation of functional groups. Sudden loss of Si-O-S peaks above 220°C confirms instability .

Q. How can its pore-directing properties be optimized for templating mesoporous materials?

Methodological Answer:

  • Co-Templating Approach : Combine with Pluronic F127 (10% w/w) to engineer hexagonal (p6mm) vs. cubic (Im3m) mesostructures. Adjust pH to 2–4 (HCl) to enhance silanol condensation .
  • SAXS/N₂ Physisorption : Confirm pore geometry (SAXS) and surface area (BET analysis). Target surface area >700 m²/g and pore size 2–10 nm .

Properties

CAS No.

70942-25-5

Molecular Formula

C3H9NaO6SSi

Molecular Weight

224.24 g/mol

IUPAC Name

sodium;3-trihydroxysilylpropane-1-sulfonate

InChI

InChI=1S/C3H10O6SSi.Na/c4-10(5,6)2-1-3-11(7,8)9;/h7-9H,1-3H2,(H,4,5,6);/q;+1/p-1

InChI Key

DRMWCVOIZCFPJT-UHFFFAOYSA-M

Canonical SMILES

C(C[Si](O)(O)O)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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